2-[(3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide
Description
This compound is a derivative of coumarin, a type of aromatic organic chemical compound . The IUPAC name of the compound is 2-[(3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide . It has a molecular weight of 323.352 .
Synthesis Analysis
The synthesis of this compound involves several steps, including the reaction of the coumarin derivative with other reagents . The yield of the synthesis process can vary, but in one reported synthesis, the yield was 56.3% .Molecular Structure Analysis
The molecular structure of this compound includes a benzyl group, a chloro group, a methyl group, and an oxo group attached to a chromen ring . The compound also contains an acetamide group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the formation of a succinimidyl radical and the removal of a hydrogen atom to form succinimide . Other reactions may involve the coupling with acetophenones .Physical and Chemical Properties Analysis
The compound has a melting point of 268-270°C . Its 1H NMR and 13C NMR spectra provide information about the types and numbers of hydrogen and carbon atoms in the compound .Future Directions
Properties
IUPAC Name |
2-(3-benzyl-6-chloro-4-methyl-2-oxochromen-7-yl)oxy-N,N-dimethylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO4/c1-13-15-10-17(22)19(26-12-20(24)23(2)3)11-18(15)27-21(25)16(13)9-14-7-5-4-6-8-14/h4-8,10-11H,9,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCXXIZEBGWLOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)N(C)C)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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